![molecular formula C7H12ClF2N3 B13467070 {[3-(difluoromethyl)-1-methyl-1H-pyrazol-4-yl]methyl}(methyl)aminehydrochloride](/img/structure/B13467070.png)
{[3-(difluoromethyl)-1-methyl-1H-pyrazol-4-yl]methyl}(methyl)aminehydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
{[3-(difluoromethyl)-1-methyl-1H-pyrazol-4-yl]methyl}(methyl)amine hydrochloride is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a pyrazole ring substituted with a difluoromethyl group and a methyl group, along with a methylamine moiety, making it a versatile molecule for research and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of {[3-(difluoromethyl)-1-methyl-1H-pyrazol-4-yl]methyl}(methyl)amine hydrochloride typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrazole Ring: The initial step involves the cyclization of appropriate precursors to form the pyrazole ring. This can be achieved through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.
Introduction of the Difluoromethyl Group: The difluoromethyl group can be introduced via a halogenation reaction, where a suitable difluoromethylating agent is used.
Methylation: The methyl group is introduced through a methylation reaction, often using methyl iodide or dimethyl sulfate.
Formation of the Methylamine Moiety:
Industrial Production Methods
Industrial production of {[3-(difluoromethyl)-1-methyl-1H-pyrazol-4-yl]methyl}(methyl)amine hydrochloride may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high yield and purity.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methylamine moiety, leading to the formation of imines or oximes.
Reduction: Reduction reactions can convert the pyrazole ring or the difluoromethyl group to their respective reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the methylamine group, where it can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.
Substitution: Nucleophiles like amines, thiols, and halides can be used under basic or acidic conditions.
Major Products
Oxidation: Imines, oximes, and carboxylic acids.
Reduction: Reduced pyrazole derivatives and difluoromethylated compounds.
Substitution: Various substituted amines and pyrazole derivatives.
科学研究应用
Chemistry
In chemistry, {[3-(difluoromethyl)-1-methyl-1H-pyrazol-4-yl]methyl}(methyl)amine hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with various biological targets makes it useful in studying enzyme mechanisms and protein-ligand interactions.
Medicine
In medicine, {[3-(difluoromethyl)-1-methyl-1H-pyrazol-4-yl]methyl}(methyl)amine hydrochloride is investigated for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases.
Industry
In the industrial sector, this compound is used in the development of new materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
作用机制
The mechanism of action of {[3-(difluoromethyl)-1-methyl-1H-pyrazol-4-yl]methyl}(methyl)amine hydrochloride involves its interaction with specific molecular targets. The difluoromethyl group enhances its binding affinity to certain enzymes and receptors, while the pyrazole ring provides structural stability. The methylamine moiety allows for hydrogen bonding and electrostatic interactions, facilitating its biological activity.
相似化合物的比较
Similar Compounds
- {[3-(trifluoromethyl)-1-methyl-1H-pyrazol-4-yl]methyl}(methyl)amine hydrochloride
- {[3-(chloromethyl)-1-methyl-1H-pyrazol-4-yl]methyl}(methyl)amine hydrochloride
- {[3-(bromomethyl)-1-methyl-1H-pyrazol-4-yl]methyl}(methyl)amine hydrochloride
Uniqueness
Compared to similar compounds, {[3-(difluoromethyl)-1-methyl-1H-pyrazol-4-yl]methyl}(methyl)amine hydrochloride exhibits unique properties due to the presence of the difluoromethyl group. This group enhances its lipophilicity and metabolic stability, making it a valuable compound for various applications.
属性
分子式 |
C7H12ClF2N3 |
|---|---|
分子量 |
211.64 g/mol |
IUPAC 名称 |
1-[3-(difluoromethyl)-1-methylpyrazol-4-yl]-N-methylmethanamine;hydrochloride |
InChI |
InChI=1S/C7H11F2N3.ClH/c1-10-3-5-4-12(2)11-6(5)7(8)9;/h4,7,10H,3H2,1-2H3;1H |
InChI 键 |
XVTFRDCJXPHCRI-UHFFFAOYSA-N |
规范 SMILES |
CNCC1=CN(N=C1C(F)F)C.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


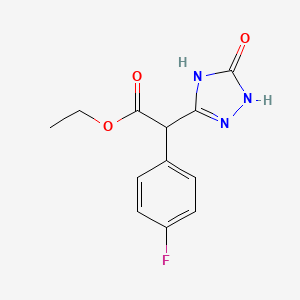
![3-Thiabicyclo[3.1.0]hexan-1-amine hydrochloride](/img/structure/B13466990.png)
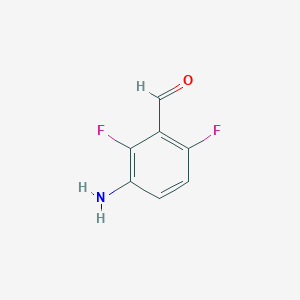
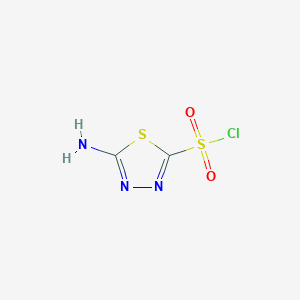
![6-Bromoimidazo[1,2-b]pyridazine-8-carboxylic acid](/img/structure/B13467003.png)
![5-(tert-Butoxycarbonyl)-1,4,5,6-tetrahydropyrrolo[3,4-d]imidazole-2-carboxylic acid](/img/structure/B13467005.png)
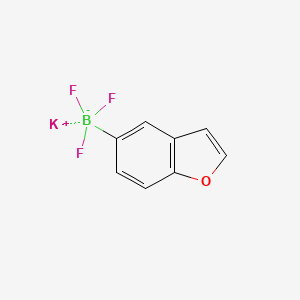

![4-{[Ethyl(methyl)amino]methyl}benzoic acid hydrochloride](/img/structure/B13467028.png)

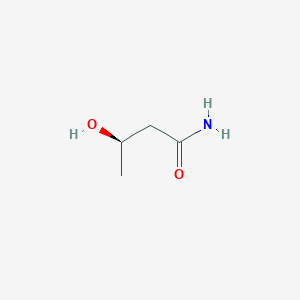
![3-Oxa-5-azatricyclo[6.1.1.0,1,5]decan-4-one](/img/structure/B13467050.png)


